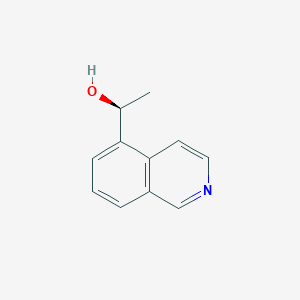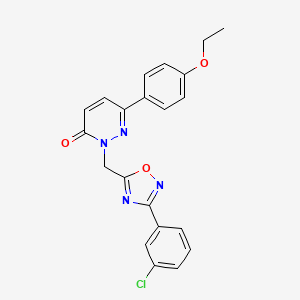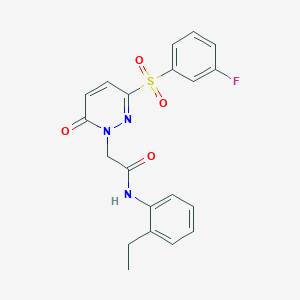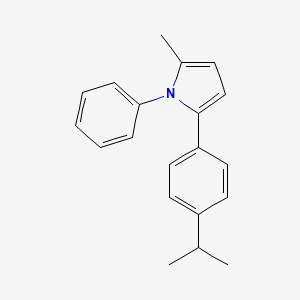
(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-yl)acrylamide, also known as HIT-6, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HIT-6 is a small molecule inhibitor that is being studied for its ability to target specific proteins involved in various diseases.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Polymer Science
Rearrangement Reactions : Research highlights the reactivity of similar acrylamide derivatives in rearrangement reactions, leading to the synthesis of complex organic structures. These reactions are pivotal in the synthesis of pharmaceuticals and agrochemicals (Yokoyama, Hatanaka, & Sakamoto, 1985).
Polymerization for Drug Delivery : The creation of pH-sensitive microspheres using acrylamide copolymers for targeted drug delivery showcases the adaptability of these compounds in creating responsive materials. This innovation is key in developing more efficient and targeted therapeutic delivery systems (Swamy, Prasad, Rao, & Subha, 2013).
Photoresponsive Polymers : The synthesis of polymers containing acrylamide and azobenzene groups illustrates the potential for creating materials that change properties in response to light. These materials have applications in optoelectronics and as smart coatings that can dynamically respond to environmental stimuli (Akiyama & Tamaoki, 2004).
Biotechnology and Biomaterials
Protein Patterning on Polyacrylamide Substrates : Techniques for activating polyacrylamide substrates to covalently bond proteins enable the creation of microscale patterns. This method facilitates the study of cell behavior in precisely controlled biochemical environments, which is critical for advances in tissue engineering and cellular biology (Poellmann & Wagoner Johnson, 2013).
Hydrophilicity of Hydroxylated Poly(acrylamides) : Research on hydroxylated poly(acrylamides) reveals the impact of hydroxyl groups on the hydrophilicity of polymers, which is significant for developing biocompatible and water-soluble materials. These findings are essential for the creation of hydrogels and other soft materials for biomedical applications (Saito, Sugawara, & Matsuda, 1996).
Eigenschaften
IUPAC Name |
(E)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-20-9-8-13-11-14(4-6-16(13)20)17(21)12-19-18(22)7-5-15-3-2-10-23-15/h2-11,17,21H,12H2,1H3,(H,19,22)/b7-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBBTEOKIPWQFP-FNORWQNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C=CC3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNC(=O)/C=C/C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2,4-dioxo-3-(3,4,5-trimethoxyphenyl)-3,4-dihydroquinazolin-1(2H)-yl]-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2769502.png)
![[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride](/img/structure/B2769504.png)


![1,4-dimethyl-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2769508.png)

![N'-[(1-benzyl-4-piperidinyl)carbonyl]-2-naphthalenesulfonohydrazide](/img/structure/B2769512.png)

![1-(4-bromobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2769516.png)


![5-Oxa-8-azaspiro[2.6]nonane;hydrochloride](/img/structure/B2769522.png)
![4-ethylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2769523.png)
![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-ethylpropanamide](/img/structure/B2769525.png)